CID 156592272

Descripción

Overview of Synthetic Glucocorticoids and their Pharmacological Class

Synthetic glucocorticoids are a class of steroid hormones that are man-made versions of naturally occurring corticosteroids. wikipedia.orghealthline.com These compounds bind to glucocorticoid receptors present in almost every cell in the vertebrate body. wikipedia.org The term "glucocorticoid" itself is derived from its role in glucose metabolism, its synthesis in the adrenal cortex, and its steroidal structure. wikipedia.org

Pharmacologically, glucocorticoids are primarily recognized for their potent anti-inflammatory and immunosuppressive properties. patsnap.comnih.gov They work by modulating gene expression, leading to the suppression of pro-inflammatory proteins and the upregulation of anti-inflammatory proteins. wikipedia.org This mechanism involves inhibiting the release of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Because of these actions, synthetic glucocorticoids are widely used in medicine to treat a variety of conditions, including autoimmune diseases, allergies, asthma, and certain types of cancer. wikipedia.orghealthline.comnih.gov

Synthetic glucocorticoids, such as prednisolone (B192156), are structurally modified from the natural glucocorticoid cortisol to enhance their therapeutic effects and minimize unwanted mineralocorticoid activity. oncohemakey.com These modifications can lead to increased potency and a longer duration of action compared to their natural counterparts. nih.gov

Table 1: Comparison of Properties of Common Glucocorticoids

| Glucocorticoid | Anti-inflammatory Potency (relative to Cortisol) | Mineralocorticoid Potency (relative to Cortisol) | Biological Half-life |

|---|---|---|---|

| Cortisol (Hydrocortisone) | 1 | 1 | Short (8-12 hours) |

| Cortisone | 0.8 | 0.8 | Short (8-12 hours) |

| Prednisone (B1679067) | 4 | 0.6 | Intermediate (12-36 hours) |

| Prednisolone | 4 | 0.6 | Intermediate (12-36 hours) |

| Methylprednisolone | 5 | 0.25 | Intermediate (12-36 hours) |

| Dexamethasone | 25 | 0 | Long (36-72 hours) |

Data sourced from clinical conversion calculators and pharmacological reviews. clincalc.com

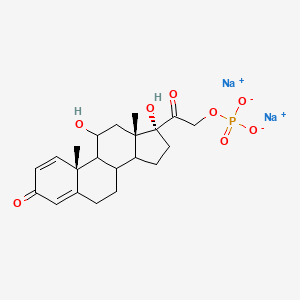

Prednisolone Sodium Phosphate (B84403) as a Phosphoester Prodrug of Prednisolone

Prednisolone sodium phosphate is a prodrug, which is a biologically inactive compound that is converted into an active drug within the body through a metabolic process. patsnap.comnih.gov Specifically, it is a phosphoester prodrug of prednisolone. caymanchem.com This means that a phosphate group is chemically attached to the prednisolone molecule via an ester bond. nih.gov

This chemical modification renders the drug inactive until it undergoes hydrolysis in the body. caymanchem.com Endogenous enzymes called phosphatases cleave the phosphate group, releasing the active form, prednisolone. nih.govresearchgate.net This conversion happens rapidly in the body, ensuring the prompt availability of the therapeutic agent. patsnap.com

The primary reason for developing prednisolone sodium phosphate was to improve the aqueous solubility of prednisolone. researchgate.nethumanjournals.com Prednisolone itself is only very slightly soluble in water, which can pose challenges for certain formulations and routes of administration. medcentral.com Poor water solubility can lead to issues with drug dissolution, which in turn can affect absorption and bioavailability. nih.gov

By converting prednisolone into its sodium phosphate salt, its water solubility is significantly increased. researchgate.net Prednisolone sodium phosphate is freely soluble in water, a property that offers several advantages:

Improved Formulation Options: The high water solubility allows for the development of stable aqueous solutions for oral and parenteral (injectable) use. researchgate.nethumanjournals.com This is particularly beneficial for patients who have difficulty swallowing tablets, such as children. researchgate.net

Enhanced Bioavailability: For oral formulations, increased solubility can lead to more consistent and predictable absorption from the gastrointestinal tract. droracle.ai Studies have shown that oral solutions of prednisolone sodium phosphate can lead to higher peak plasma levels of prednisolone that are achieved more quickly compared to tablet formulations. droracle.aifda.gov

Masking of Unpleasant Taste: The prodrug form can also be used to mask the bitter taste of the parent drug, which can improve patient compliance, especially in pediatric populations. researchgate.net

The prodrug approach, as exemplified by prednisolone sodium phosphate, is a well-established strategy in pharmaceutical development to overcome the physicochemical and pharmacokinetic limitations of a drug molecule. nih.govnih.govfiveable.me

Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |

|---|---|

Número CAS |

125-02-0 |

Fórmula molecular |

C21H29NaO8P |

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

Clave InChI |

FZSZNUSQBKSTHL-WDCKKOMHSA-N |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |

SMILES canónico |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

125-02-0 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

2681-16-5 |

Sinónimos |

Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |

Origen del producto |

United States |

Molecular Mechanisms of Action

Glucocorticoid Receptor (GR) Binding and Activation

The primary cellular target of prednisolone (B192156) is the glucocorticoid receptor (GR), a protein that is part of the nuclear receptor superfamily. nih.gov The binding of prednisolone to the GR is the critical first step that triggers its pharmacological actions.

In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm of the cell, complexed with a number of chaperone proteins, including heat shock proteins (Hsp90). nih.govbohrium.com Prednisolone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the cytoplasmic GR. patsnap.comnih.gov This binding event induces a conformational change in the receptor, causing the dissociation of the chaperone proteins. nih.gov

The now-activated drug-receptor complex exposes a nuclear localization signal (NLS). uconn.eduoup.com This signal facilitates the active transport of the prednisolone-GR complex from the cytoplasm into the nucleus through the nuclear pore complex. patsnap.comnih.govuconn.edu This translocation is a crucial step, as it allows the complex to access the cell's genetic material. nih.gov

Once inside the nucleus, the prednisolone-GR complex typically forms a homodimer (a complex of two identical receptor units). nih.govnih.gov This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comnih.govnih.gov The binding of the GR dimer to these GREs is a primary mechanism through which glucocorticoids directly regulate gene transcription, a process known as transactivation. nih.govnih.gov

Gene Transcription Modulation

The interaction between the prednisolone-GR complex and DNA fundamentally alters the rate at which specific genes are transcribed into messenger RNA (mRNA), ultimately changing the levels of corresponding proteins. patsnap.comdrugbank.comoup.com This modulation of gene expression is the core of prednisolone's therapeutic effects and involves both the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones. patsnap.comdrugbank.com

Through the process of transactivation, the binding of the prednisolone-GR complex to GREs increases the transcription of genes that encode anti-inflammatory proteins. drugbank.comdrugbank.com

Annexin A1 (Lipocortin-1): A significant anti-inflammatory protein upregulated by glucocorticoids is Annexin A1. nih.govdrugbank.com Annexin A1 is known to inhibit phospholipase A2, an enzyme critical for the production of arachidonic acid, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comnih.govnih.gov By increasing Annexin A1 levels, prednisolone effectively dampens this key inflammatory pathway. researchgate.net

Table 1: Upregulated Anti-inflammatory Genes

| Gene/Protein | Function | Mechanism of Upregulation |

|---|---|---|

| Annexin A1 | Inhibits phospholipase A2, reducing the synthesis of prostaglandins and leukotrienes. nih.govdrugbank.com | GR-mediated transactivation. nih.gov |

| Interleukin-10 (IL-10) | Suppresses the production of pro-inflammatory cytokines. nih.gov | Promoted by glucocorticoid action. drugbank.comdrugbank.com |

A major part of prednisolone's anti-inflammatory action comes from its ability to repress the expression of pro-inflammatory genes. atsjournals.org This occurs primarily through a mechanism called transrepression, where the activated GR monomer interferes with the function of other transcription factors without directly binding to DNA. nih.govnih.gov

NF-Kappa B (NF-κB) and Activator Protein-1 (AP-1): The prednisolone-GR complex can physically interact with and inhibit key pro-inflammatory transcription factors such as NF-κB and AP-1. nih.govdrugbank.comdrugbank.comnih.gov These transcription factors are central regulators of the immune response, and their inhibition prevents the transcription of a multitude of inflammatory genes. nih.govnih.govnih.gov

Pro-inflammatory Cytokines and Enzymes: By inhibiting transcription factors like NF-κB, prednisolone downregulates the expression of numerous pro-inflammatory molecules, including:

Cytokines: Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comresearchgate.netnih.gov These cytokines are key drivers of the inflammatory cascade.

Enzymes: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govmdpi.com COX-2 is involved in the synthesis of prostaglandins, while iNOS produces nitric oxide, a mediator of inflammation. mdpi.comresearchgate.net

Cell Adhesion Molecules: The expression of molecules that help inflammatory cells adhere to blood vessel walls and migrate into tissues is also suppressed.

Table 2: Downregulated Pro-inflammatory Genes and Factors

| Gene/Factor | Function | Mechanism of Downregulation |

|---|---|---|

| NF-Kappa B (NF-κB) | Transcription factor that promotes the expression of numerous inflammatory genes. nih.gov | Inhibition by direct interaction with the activated GR (transrepression). nih.govdrugbank.com |

| Interleukin-1 (IL-1) | Pro-inflammatory cytokine. patsnap.com | Downregulated via NF-κB inhibition. nih.govnih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. patsnap.com | Downregulated via NF-κB inhibition. nih.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Key inflammatory cytokine. patsnap.com | Downregulated via NF-κB inhibition. nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin (B15479496) synthesis. mdpi.com | Repression of gene expression. mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide, a pro-inflammatory mediator. nih.govmdpi.com | Repression of gene expression. nih.govnih.gov |

Inhibition of Pro-inflammatory Mediators

The modulation of gene expression by prednisolone leads directly to the reduced synthesis and release of a wide array of pro-inflammatory mediators. patsnap.comdrugbank.com By upregulating Annexin A1, prednisolone inhibits phospholipase A2, thereby blocking the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. patsnap.comnih.govdrugbank.com Furthermore, the downregulation of genes for cytokines like TNF-α, IL-1, and IL-6 reduces the signaling that perpetuates the inflammatory response. patsnap.com The inhibition of COX-2 and iNOS further contributes to the reduction of prostaglandins and nitric oxide at the site of inflammation. nih.govmdpi.com Collectively, these actions result in decreased vasodilation, reduced capillary permeability, and diminished migration of leukocytes to inflammatory sites. drugbank.comdrugbank.com

Suppression of Phospholipase A2 Function

A primary mechanism of prednisolone's action is the inhibition of phospholipase A2 (PLA2). drugbank.comnih.gov Glucocorticoids, including prednisolone, mediate this suppression by inducing the synthesis of a class of proteins called lipocortins (also known as annexins). ed.ac.uk Lipocortin-1, in particular, interferes with the action of PLA2, the enzyme responsible for hydrolyzing phospholipids (B1166683) at the sn-2 position to release arachidonic acid from cell membranes. nih.govnih.gov By preventing the release of arachidonic acid, prednisolone effectively cuts off the supply of the essential precursor for the synthesis of a wide array of inflammatory mediators. drugbank.comnih.gov

Reduction of Arachidonic Acid Metabolite Synthesis

The inhibition of phospholipase A2 directly leads to a significant reduction in the synthesis of arachidonic acid metabolites, which are potent mediators of inflammation. drugbank.comdrugbank.com This includes two major pathways:

Prostaglandins: The cyclooxygenase (COX) pathway, which metabolizes arachidonic acid into prostaglandins, is downregulated. Prostaglandins are involved in processes such as vasodilation, increased vascular permeability, and pain.

Leukotrienes: The lipoxygenase (LOX) pathway, which converts arachidonic acid into leukotrienes, is also suppressed. Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction.

Research has provided direct evidence that steroids inhibit the formation of prostaglandins by blocking the increase in free arachidonic acid concentration at sites of inflammation. nih.gov Studies have shown that prednisolone treatment can suppress elevated levels of both arachidonic acid and prostaglandins in inflamed tissue. nih.gov

Cellular and Subcellular Modulations

Beyond its direct impact on inflammatory pathways, prednisolone instigates several changes at the cellular and subcellular levels that contribute to its therapeutic effects.

Stabilization of Lysosomal Membranes

One of the proposed mechanisms for the anti-inflammatory action of corticosteroids is the stabilization of lysosomal membranes. oup.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. During inflammation, these membranes can become fragile, leading to the release of their contents and subsequent tissue damage. Some studies suggest that anti-inflammatory steroids can stabilize lysosomal membranes at pharmacological concentrations, preventing the release of these damaging enzymes. oup.com However, it is a complex interaction, as higher concentrations of these steroids have been observed to have a lytic, or disruptive, effect. oup.com The stabilizing effect is thought to involve interactions between the steroid and the lipid components of the membrane. oup.com It is important to note that some research has questioned the universal applicability of this mechanism, particularly in lysosomes isolated from polymorphonuclear leukocytes, suggesting the effect may be cell-type specific. nih.govnih.gov

Modulation of Leukocyte Migration and Capillary Permeability

Prednisolone significantly impacts the movement of leukocytes and the permeability of blood vessels, which are key events in the inflammatory response. drugbank.comnih.gov The short-term effects of corticosteroids include decreased vasodilation and reduced capillary permeability. drugbank.comdrugbank.com This action helps to limit the leakage of plasma and proteins into tissues, thereby reducing edema.

Furthermore, prednisolone suppresses the migration of polymorphonuclear leukocytes to sites of inflammation. nih.gov It achieves this by inhibiting the expression of adhesion molecules on both endothelial cells and leukocytes, which are necessary for the cells to stick to the blood vessel walls and move into the surrounding tissue. frontiersin.org This reduction in leukocyte accumulation at the site of injury curtails the inflammatory process. nih.gov

Induction of T-lymphocyte Apoptosis

A critical component of prednisolone's immunosuppressive activity is its ability to induce apoptosis, or programmed cell death, in certain immune cell populations, particularly T-lymphocytes. nih.gov Glucocorticoids can trigger apoptosis in activated T-lymphocytes, which plays a role in controlling the immune response. nih.gov Research indicates that prednisone (B1679067), which is converted to prednisolone in the body, can induce apoptosis in T-cells that have been stimulated, for example, by phytohemagglutinin (PHA). nih.gov This process appears to be linked to the downregulation of key T-cell surface molecules, such as the CD3 complex, which is crucial for T-cell receptor signaling. nih.gov The induction of apoptosis helps to reduce the number of active lymphocytes, thereby dampening the immune response. ed.ac.uknih.gov

Pharmacokinetics and Biotransformation

Prodrug Conversion Dynamics

Prednisolone (B192156) sodium phosphate (B84403) is a water-soluble ester of prednisolone, which is pharmacologically inert until converted into its active parent compound. patsnap.comuw.edu This conversion is a critical step that dictates the onset and availability of the therapeutic agent.

The primary mechanism for the activation of prednisolone sodium phosphate is the enzymatic hydrolysis of its phosphate ester group. psu.edudrugbank.com This biotransformation is rapid and extensive, yielding the active moiety, prednisolone. The process is catalyzed by alkaline phosphatase and other non-specific esterase enzymes present throughout the body. The primary degradation pathway is this hydrolysis, which is essential for the drug's therapeutic action. psu.edu

The conversion of the prodrug to active prednisolone occurs at various sites in the body. The liver is considered a primary site for this conversion following systemic administration. patsnap.comclinpgx.orgnih.govnih.gov After intravenous or oral administration, prednisolone sodium phosphate is rapidly metabolized in the liver to prednisolone. patsnap.comnih.gov

In topical applications, such as ophthalmic use, the cornea serves as a significant site of conversion. Studies have shown that prednisolone sodium phosphate penetrates the cornea, where it is subsequently hydrolyzed to prednisolone, allowing the active drug to reach the aqueous humor. drugbank.com

Furthermore, research involving liposomal formulations of prednisolone phosphate suggests that conversion can occur within specific target tissues, such as tumors. The antitumor activity of these formulations is dependent on functional tumor-associated macrophages (TAMs), indicating that the drug accumulates and likely exerts its effects within the tumor microenvironment. nih.gov

Distribution and Tissue Accumulation Profiles

Once converted to its active form, prednisolone distributes throughout the body. Its distribution is significantly influenced by its binding to plasma proteins. Approximately 70-90% of prednisolone is reversibly bound to plasma proteins, primarily corticosteroid-binding globulin (transcortin) and, to a lesser extent, albumin. drugbank.comnih.govnih.gov

The accumulation of prednisolone in specific tissues is key to its localized therapeutic effects.

Aqueous Humor: Following topical ocular administration of prednisolone sodium phosphate, detectable levels of the active prednisolone are found in the aqueous humor within 15 minutes. nih.govresearchgate.net Peak concentrations in this compartment are typically observed between 90 and 240 minutes post-application. nih.govresearchgate.net The steroid is generally not detectable in the aqueous humor 10 hours or more after administration. nih.gov

Tumor Tissue: Liposomal formulations have been shown to deliver prednisolone phosphate to tumor tissue. The drug's efficacy in this context is linked to its effects on tumor-associated macrophages, demonstrating accumulation and activity within the tumor site. nih.gov Following intravenous administration, high concentrations of prednisolone are also found in the kidneys, spleen, lungs, and small intestine. nih.gov

Metabolic Pathways of Prednisolone

The active prednisolone molecule undergoes extensive metabolism, primarily in the liver. nih.govclinpgx.org The metabolic processes are complex and involve several key pathways. A notable characteristic is the reversible interconversion between prednisolone and its 11-keto analog, prednisone (B1679067), a reaction mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. nih.govclinpgx.orgbioscientifica.com While the liver primarily converts prednisone to prednisolone, other tissues like the colon and kidneys can facilitate the reverse reaction. clinpgx.org

The main Phase I metabolic reactions for prednisolone include:

6β-hydroxylation: This is a major pathway catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of 6β-hydroxyprednisolone. clinpgx.orgnih.govclinpgx.org

Reduction of the 20-keto group: This leads to the formation of 20α- and 20β-dihydroprednisolone. nih.govclinpgx.orgbioscientifica.com

Studies have identified over 20 different metabolites. clinpgx.orgnih.gov The principal metabolites found in circulation and excreted are 20α-dihydroprednisolone, 20β-dihydroprednisolone, and their prednisone counterparts, alongside 6β-hydroxy compounds. clinpgx.orgnih.govnih.gov

| Pathway | Enzyme(s) | Key Metabolite(s) | Source(s) |

|---|---|---|---|

| Interconversion | 11β-HSD | Prednisone | nih.govclinpgx.orgbioscientifica.com |

| Hydroxylation | CYP3A4 | 6β-hydroxyprednisolone | clinpgx.orgnih.govclinpgx.org |

| Keto-reduction | 20-reductases | 20α-dihydroprednisolone, 20β-dihydroprednisolone | nih.govclinpgx.orgbioscientifica.com |

Excretion Pathways of Prednisolone Metabolites

The metabolites of prednisolone are primarily eliminated from the body through renal excretion. patsnap.comnih.gov These metabolites are typically conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility before being excreted in the urine. drugbank.comnih.govnih.govnih.gov Only a small portion of prednisolone is excreted in its unchanged form, estimated to be around 20%. nih.gov Trace amounts of metabolites may also be excreted in the bile. nih.gov Following a single oral dose, the various metabolites of prednisolone can be detected in urine for up to six days. nih.gov The maximum excretion rates are generally observed within the first 24 hours. nih.gov

Synthetic Methodologies and Chemical Derivatization

Production Methods for Prednisolone (B192156) Sodium Phosphate (B84403) from Prednisolone Phosphate

The synthesis of prednisolone sodium phosphate from prednisolone phosphate is a well-established process in pharmaceutical manufacturing. The core of this conversion involves a neutralization reaction where the acidic phosphate group of prednisolone phosphate is converted to its disodium (B8443419) salt, enhancing its water solubility.

Reaction Conditions and pH Control in Synthesis

The conversion of prednisolone phosphate to prednisolone sodium phosphate is typically carried out in an aqueous environment. A common method involves dissolving prednisolone phosphate in purified water or a mixture of solvents like acetone (B3395972) and water. epa.govgoogle.com The temperature of the solution is generally maintained between 10°C and 40°C. epa.govrsc.org

A crucial step in the synthesis is the careful addition of a sodium hydroxide (B78521) solution to adjust the pH of the reaction mixture. The pH is typically raised to a range of 9.0 to 10.0. epa.gov This controlled alkalinization neutralizes the phosphoric acid ester, forming the disodium salt. The rate of addition of the sodium hydroxide solution is often carefully controlled, especially as the pH approaches the target value, to ensure a complete and uniform reaction. The reaction is continuously stirred, and the pH is monitored until it stabilizes, indicating the completion of the salt formation.

| Parameter | Typical Range | Source(s) |

| Starting Material | Prednisolone Phosphate | epa.govrsc.org |

| Solvent(s) | Purified Water, Acetone/Water mixture | epa.govgoogle.comrsc.org |

| Temperature | 10°C - 40°C | epa.govrsc.org |

| pH | 9.0 - 10.0 | epa.gov |

| Reagent | Sodium Hydroxide Solution | epa.govrsc.org |

Crystallization and Purification Processes

Following the successful formation of prednisolone sodium phosphate in solution, the next critical phase is its isolation and purification to meet stringent pharmaceutical standards. Crystallization is a key step in this process. One method involves the addition of a less polar solvent, such as acetone or ethanol, to the aqueous reaction mixture. epa.gov This change in solvent polarity reduces the solubility of the prednisolone sodium phosphate, inducing its crystallization out of the solution. The mixture is often stirred and then allowed to stand for a period, typically not less than 8 hours, to ensure maximum crystal formation. epa.gov

Once crystallization is complete, the solid product is separated from the liquid phase through filtration. The collected crystals are then washed, commonly with the same solvent used for precipitation (e.g., acetone), to remove any remaining impurities. epa.gov The final step is drying the purified crystals to remove residual solvents. This can be achieved through various methods, including air drying or vacuum drying, to yield the final, high-purity prednisolone sodium phosphate powder.

Chemical Stability and Degradation Pathways of the Compound

The chemical stability of prednisolone sodium phosphate is a critical factor for its formulation, storage, and therapeutic efficacy. The compound is susceptible to degradation, primarily through the hydrolysis of its phosphate ester group. rsc.orgrsc.org

Studies have shown that the degradation of prednisolone sodium phosphate is influenced by factors such as pH and temperature. For instance, during sterilization processes involving heat, decomposition can occur, leading to the formation of free prednisolone and other degradation products. epa.gov Increasing the pH of the solution from 7.3 to 8 has been shown to reduce the formation of free prednisolone. epa.gov This suggests that maintaining a slightly alkaline pH can enhance the stability of the compound in aqueous solutions. The degradation can also be influenced by oxidative stress.

Susceptibility to Chemical and Enzymatic Hydrolysis

The primary pathway of chemical degradation for prednisolone sodium phosphate is the hydrolysis of the C-21 phosphate ester bond. This reaction cleaves the phosphate group, resulting in the formation of the less water-soluble parent compound, prednisolone. rsc.orgrsc.org This hydrolysis is a significant concern in aqueous formulations, particularly at lower concentrations where the ester is more prone to breaking down. google.com The rate of this hydrolysis is dependent on the pH of the solution.

Analytical Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are widely utilized for the analysis of prednisolone (B192156) sodium phosphate (B84403), offering rapid and reliable results for both qualitative and quantitative assessments.

UV spectrophotometry is a common and cost-effective method for the quantitative determination of prednisolone sodium phosphate. This technique relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

The wavelength of maximum absorbance (λmax) is a critical parameter in UV spectrophotometry as it provides the highest sensitivity for quantification. For prednisolone sodium phosphate, the λmax is consistently reported to be approximately 246 nm. iosrjournals.orgresearchgate.netijpsr.comresearchgate.net This specific wavelength is used for the detection and quantification of the compound in various solvents, including water, methanol, and ethanol. iosrjournals.orgresearchgate.netijpsr.comresearchgate.net The selection of a suitable solvent is an important preliminary step, and once established, the λmax is fixed for the analytical method. iosrjournals.orgresearchgate.net

Table 1: Reported Wavelength of Maximum Absorbance (λmax) for Prednisolone Sodium Phosphate

| Reported λmax (nm) | Solvent(s) |

|---|---|

| 246 | Water, Ethanol, Methanol |

| 243 | Not specified |

| 254 | Phosphate buffer pH 6.8 |

This table summarizes the wavelength of maximum absorbance for Prednisolone Sodium Phosphate as reported in different studies.

The linearity of a spectrophotometric method confirms that the absorbance is directly proportional to the concentration of the analyte over a specific range. For prednisolone sodium phosphate, various studies have demonstrated excellent linearity with high correlation coefficients (R²), typically close to 0.999. researchgate.netijpsr.com The linear range for detection can vary depending on the specific method and solvent used, but a common range is between 2 and 12 µg/mL. iosrjournals.orgresearchgate.netijpsr.com

One study established a linearity range of 2 to 12 µg/mL in water, with a correlation coefficient of 0.999. researchgate.netijpsr.com Another study reported a linear response over a concentration range of 4 to 14 µg/mL in a mixture of acetonitrile (B52724) and methanol. A broader linearity range of 0.6-25 µg/mL with a correlation value of 0.9996 has also been validated. jonuns.com

Table 2: Linearity and Range of Detection for Prednisolone Sodium Phosphate by UV Spectrophotometry

| Linearity Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|

| 2 - 12 | 0.999 |

| 4 - 14 | Not specified |

| 0.6 - 25 | 0.9996 |

This table presents the validated linearity ranges and corresponding correlation coefficients for the UV spectrophotometric analysis of Prednisolone Sodium Phosphate.

Infrared (IR) spectrophotometry is a powerful technique for the identification of prednisolone sodium phosphate. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its functional groups. This method is used to confirm the chemical structure and identity of the compound. ijpbs.com

For the analysis, the sample is typically prepared as a potassium bromide (KBr) dispersion. mcop.org.incore.ac.uk This involves mixing a small amount of the prednisolone sodium phosphate sample with dry KBr and pressing it into a pellet. ijpbs.commcop.org.in The FTIR spectrum is then recorded over a specific range, commonly from 4000 to 400 cm⁻¹ or 3500 to 500 cm⁻¹. ijpbs.commcop.org.in The resulting spectrum is compared with a reference spectrum of prednisolone sodium phosphate to confirm its identity. edqm.eu The presence of characteristic peaks corresponding to the functional groups of the molecule confirms its identity. For instance, bands around 1700 cm⁻¹ are indicative of the C=O stretching vibration. semanticscholar.org

Ultraviolet (UV) Spectrophotometry

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of prednisolone sodium phosphate, especially in complex mixtures and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of prednisolone sodium phosphate. nih.govamecj.comamecj.comamecj.com It offers high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation used for this compound. nih.govsielc.com

Various HPLC methods have been developed and validated for the analysis of prednisolone sodium phosphate. These methods typically employ a C18 or a phenyl-bonded column as the stationary phase. ijpbs.comnih.govamecj.comamecj.comamecj.comtandfonline.com The mobile phase composition is a critical factor and often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer. amecj.comamecj.comamecj.comsielc.comtandfonline.comtandfonline.comresearchgate.net

The detection is most commonly performed using a UV detector at a wavelength ranging from 243 nm to 254 nm. ijpbs.comnih.govamecj.comamecj.comamecj.comtandfonline.comtandfonline.com The retention time for prednisolone sodium phosphate can vary depending on the specific chromatographic conditions. For example, one method reported a retention time of 8.383 minutes. amecj.comamecj.comamecj.com Another study using a different method found the retention time to be around 6.3 minutes. mdpi.com

The performance of HPLC methods is validated for parameters such as linearity, accuracy, and precision. Linearity ranges for HPLC analysis of prednisolone have been reported, for instance, from 0.1 to 2 mg/L, with a limit of detection (LOD) of 0.029 mg/L and a limit of quantification (LOQ) of 0.098 mg/L. amecj.comamecj.comamecj.com

Table 3: Exemplary HPLC Methods for Prednisolone Sodium Phosphate Analysis

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|

| C18 (4.6 mm x 250 mm, 5µm) | Methanol:Water (58:42 v/v) | 1.0 | 254 |

| Phenyl-bonded | Acetonitrile-phosphate buffer | Not specified | 243 |

| Kromosil C18 (150x4.6mm), 5µm | Not specified | 1.0 | 254 |

| Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) | Acetonitrile/tetrahydrofuran/water and Acetonitrile/water gradient | Not specified | 254 |

| Phenyl-hexyl | Acetonitrile/potassium dibasic phosphate (35/65 v/v) | 1.0 | 240 |

This table provides a summary of different HPLC conditions that have been successfully used for the analysis of Prednisolone Sodium Phosphate.

Thin-Layer Chromatography (TLC) for Identification and Purity

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the qualitative identification and purity assessment of Prednisolone Sodium Phosphate. uspbpep.comtandfonline.comtandfonline.com It serves as a rapid screening tool in quality control. fishersci.com

For identification, a test solution of the substance is applied to a TLC plate alongside a reference standard. uspbpep.com The plate, typically coated with silica (B1680970) gel F254, is then developed in a suitable mobile phase. A common mobile phase for separating corticosteroids is a mixture of glacial acetic acid, water, and butanol (20:20:60 V/V/V). uspbpep.com After development, the spots are visualized, commonly under UV light at 254 nm. uspbpep.com The principal spot in the chromatogram of the test solution should correspond in position and size to the principal spot of the reference standard. uspbpep.com Further confirmation can be achieved by spraying the plate with a reagent, such as an alcoholic solution of sulfuric acid, and heating it, which causes the spots to become visible in daylight and fluoresce under UV light at 365 nm. uspbpep.com This technique can also be used to separate and identify unesterified steroids and preservatives in pharmaceutical formulations. tandfonline.comtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

While HPLC is predominant for analyzing the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of steroid metabolites. nih.govnih.gov It is particularly valuable as a "discovery tool" for defining steroid metabolomes and identifying novel metabolites in complex biological samples like urine. nih.govdaneshyari.com

In GC-MS analysis, steroids must first be chemically derivatized to increase their volatility and thermal stability. mdpi.com The sample is then introduced into the gas chromatograph, where metabolites are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints, allowing for confident identification. mdpi.com Although LC-MS/MS has become the preferred method for routine, targeted quantification of specific steroids due to faster analysis times and simpler sample preparation, GC-MS in full-scan mode remains unparalleled for non-targeted profiling. nih.govnih.gov A single scanned GC-MS run contains data on all excreted steroids, providing a comprehensive picture of an individual's steroid metabolism that can be re-examined for different analytes at a later time. nih.govdaneshyari.com

Other Analytical Methods

Differential Scanning Calorimetry (DSC) for Thermal Analysis and Drug-Excipient Compatibility

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used for the physicochemical characterization of pharmaceutical compounds like Prednisolone sodium phosphate. thepharmajournal.com This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal events such as melting, crystallization, and glass transitions. nih.govpsu.edu

In the thermal analysis of pure Prednisolone sodium phosphate, DSC studies have identified a characteristic melting peak at 118.18°C. researchgate.net This endothermic event represents the temperature at which the substance transitions from a solid to a liquid state and is a key identifier for the compound.

DSC is also a critical tool in preformulation studies to assess the compatibility between an active pharmaceutical ingredient (API) and various excipients. thepharmajournal.comslideshare.net For a formulation to be stable, the API and excipients must be compatible, with no significant physical or chemical interactions that could alter the drug's properties. thepharmajournal.com Compatibility is evaluated by comparing the DSC thermograms of the pure components with that of their physical mixture. thepharmajournal.comamazonaws.com If no significant interaction occurs, the thermogram of the mixture is expected to be the sum of the individual thermograms. thepharmajournal.com

A study involving Prednisolone sodium phosphate, chitosan (B1678972), and sodium tripolyphosphate demonstrated this application. The DSC curve for the binary mixture of these components showed no change in the melting point of Prednisolone sodium phosphate. researchgate.net This lack of a shift in the melting peak or the appearance of new peaks confirmed the absence of any significant interaction between the drug and these specific polymers, indicating their compatibility in a potential formulation. researchgate.net

Table 1: DSC Thermal Event for Prednisolone Sodium Phosphate

| Parameter | Temperature (°C) | Reference |

|---|

Thermogravimetric Analysis (TG)

Thermogravimetric Analysis (TGA) is another thermal analysis method used to characterize Prednisolone sodium phosphate. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a substance. researchgate.net

TGA has been employed to determine the decomposition temperature of Prednisolone sodium phosphate (PSP). researchgate.net By heating a sample of the compound at a constant rate, a TGA curve is generated, which plots the percentage of weight loss against temperature. The point at which a significant weight loss occurs indicates the onset of thermal decomposition. This data is crucial for understanding the compound's stability under thermal stress, which has implications for its manufacturing, storage, and handling. The analysis can be performed on the pure drug as well as on physical mixtures with excipients to assess how they might influence its thermal stability. researchgate.net

Ion-Pair Extraction for Quantification

Ion-pair extraction is a method utilized for the quantitative analysis of Prednisolone sodium phosphate. oup.comnih.gov This technique is effective for separating the ionized drug from complex matrices, such as liquid formulations. oup.com The principle involves pairing the anionic Prednisolone sodium phosphate with a suitable cationic counter-ion, typically a high molecular weight aliphatic amine, to form a neutral ion-pair complex. oup.com

This newly formed neutral complex is soluble in organic solvents and can be extracted from the aqueous phase. The process is influenced by factors such as the choice of counter-ion and the pH of the solution. nih.gov Following extraction, the concentration of Prednisolone sodium phosphate in the organic phase can be determined using methods like UV spectrophotometry. nih.gov This approach has been successfully applied to the rapid assay of liquid formulations by incorporating the sample as the immobile phase in a partition chromatographic column, streamlining the quantification process. oup.com

pH and Optical Rotation Measurements

Measurements of pH and specific optical rotation are fundamental quality control parameters for the characterization and identification of Prednisolone sodium phosphate. nih.govnih.govdrugfuture.com

The pH of a solution containing Prednisolone sodium phosphate is a key indicator of its identity and purity. Pharmacopoeial standards often specify a pH range for an aqueous solution of the substance. For instance, the European Pharmacopoeia specifies a pH range of 7.5 to 9.0 for a 1.0 g in 20 mL solution. drugfuture.com Specific analyses of reference standards have reported pH values of 7.6 and 7.9. nih.govnih.govresearchgate.net

Specific optical rotation is a measure of the rotation of plane-polarized light by a solution of a chiral substance, and it is a characteristic property used for identification and to confirm stereochemical purity. drugfuture.com The values are typically measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. nih.govnih.gov Different reference standards have shown specific optical rotation values such as +98.0° (at 20°C) and +99.0° (at 25°C). nih.govnih.govresearchgate.net The European Pharmacopoeia sets the acceptable range for the specific optical rotation of Prednisolone sodium phosphate between +94° and +100°. drugfuture.com

Table 2: pH and Optical Rotation Data for Prednisolone Sodium Phosphate

| Parameter | Value/Range | Temperature | Source |

|---|---|---|---|

| pH | 7.5 to 9.0 | Not Specified | drugfuture.com |

| pH | 7.6 | Not Specified | nih.gov |

| pH | 7.9 | Not Specified | nih.govresearchgate.net |

| Specific Optical Rotation | +94° to +100° | Not Specified | drugfuture.com |

| Specific Optical Rotation | +98.0° | 20°C | nih.govresearchgate.net |

Animal Models for Investigating Disease Mechanisms and Therapeutic Concepts

Glucocorticoid-Induced Animal Models for Studying Systemic Effects

Animal models are crucial for understanding the systemic effects of glucocorticoids, including metabolic disorders and skeletal effects. nih.govphypha.ir These models, primarily in rats and mice, have been instrumental in elucidating the mechanisms behind glucocorticoid-induced side effects. nih.govbioscientifica.com

For studying metabolic disorders, glucocorticoid administration in mice has been shown to induce a phenotype that mimics the human metabolic syndrome. bioscientifica.com This includes increased food intake, body weight gain, central fat deposition, dyslipidemia, and ectopic fat accumulation in the liver and skeletal muscle, leading to insulin (B600854) resistance and glucose intolerance. bioscientifica.comnih.govresearchgate.net Chronic elevation of glucocorticoids, such as dexamethasone, in obese mice has been found to synergistically worsen lipolysis, insulin resistance, and fatty liver disease. nih.gov These models have highlighted that glucocorticoid-induced adipocyte lipolysis may be a key driver of insulin resistance in obese animals. nih.gov

Regarding skeletal effects, prolonged exposure to glucocorticoids in animal models leads to bone loss and an increased risk of fractures, mirroring glucocorticoid-induced osteoporosis (GIOP) in humans. nih.govbioscientifica.com These models have demonstrated that glucocorticoids primarily inhibit bone formation and can also transiently increase bone resorption. nih.govbioscientifica.com They directly affect bone cells by decreasing the production of osteoblasts and increasing their apoptosis. oup.com Studies in mice have shown that the skeletal effects of glucocorticoid excess can override those of conditions like orchidectomy, indicating a direct and potent impact on bone. oup.com While various protocols exist, there is a call for standardization in the establishment of GIOP animal models to improve the precision of model selection and the evaluation of new interventions. nih.gov

| Systemic Effect | Animal Model | Key Findings |

| Metabolic Disorders | Glucocorticoid-treated mice | Induces features of metabolic syndrome: increased adiposity, dyslipidemia, insulin resistance, and glucose intolerance. bioscientifica.comresearchgate.net |

| Obese mice treated with dexamethasone | Exacerbated lipolysis, insulin resistance, and fatty liver disease. nih.gov | |

| Skeletal Effects | Glucocorticoid-treated rats and mice | Induces bone loss and increased fracture risk, characteristic of GIOP. nih.govbioscientifica.com |

| Glucocorticoid-treated mice | Primarily inhibits bone formation and increases osteoblast apoptosis. oup.com |

Anti-tumorigenic Effects in Murine Models

The anti-tumorigenic effects of prednisolone sodium phosphate have been demonstrated in various murine cancer models, notably in B16.F10 melanoma and C26 colon carcinoma. nih.govuu.nl

In the B16.F10 melanoma model, liposome-encapsulated prednisolone phosphate (LCL-PLP) has shown potent anti-tumor activity. nih.govnih.gov Studies have reported that LCL-PLP can inhibit tumor growth by 80% to 90%. nih.gov This effect is largely attributed to the inhibition of tumor angiogenesis. uu.nlnih.gov The anti-angiogenic mechanism is mediated through the targeting of tumor-associated macrophages (TAMs), leading to a reduction in the production of pro-angiogenic factors. nih.govnih.gov Furthermore, combining LCL-PLP with liposomal doxorubicin (B1662922) resulted in a strong inhibition of tumor growth, primarily by suppressing TAM-mediated angiogenesis. nih.gov

Similarly, in the C26 colon carcinoma model, LCL-PLP demonstrated significant tumor growth inhibition, also in the range of 80% to 90%. nih.gov The anti-tumor efficacy in this model is also linked to anti-angiogenic and anti-inflammatory actions within the tumor microenvironment. nih.govnih.gov When combined with liposomal 5-fluorouracil, LCL-PLP almost completely inhibited tumor growth. nih.gov This combined therapy was superior to single-drug treatments and was associated with controlling intratumor oxidative stress and promoting an anti-neoplastic phenotype in the tumor microenvironment cells. nih.gov

It is important to note that free prednisolone phosphate was found to be ineffective in inhibiting tumor growth in these models at similar low-frequency dosing schedules, highlighting the critical role of the liposomal delivery system in achieving therapeutic efficacy. nih.gov

| Murine Model | Treatment | Key Findings |

| B16.F10 Melanoma | Liposomal Prednisolone Phosphate (LCL-PLP) | 80-90% tumor growth inhibition. nih.gov |

| LCL-PLP | Inhibition of tumor angiogenesis by targeting tumor-associated macrophages. uu.nlnih.govnih.gov | |

| LCL-PLP + Liposomal Doxorubicin | Strong inhibition of tumor growth via suppression of TAM-mediated angiogenesis. nih.gov | |

| C26 Colon Carcinoma | Liposomal Prednisolone Phosphate (LCL-PLP) | 80-90% tumor growth inhibition. nih.gov |

| LCL-PLP | Anti-angiogenic and anti-inflammatory effects in the tumor microenvironment. nih.govnih.gov | |

| LCL-PLP + Liposomal 5-Fluorouracil | Almost total inhibition of tumor growth. nih.gov |

Preclinical Research and Animal Model Studies

Preclinical Efficacy in Oncology Models

Studies in various murine tumor models have demonstrated the tumor-inhibiting potential of prednisolone (B192156) sodium phosphate (B84403), particularly when delivered via liposomal formulations. In models using subcutaneous B16.F10 melanoma and C26 colon carcinoma, liposome-encapsulated prednisolone phosphate was shown to inhibit tumor growth in a dose-dependent fashion. nih.gov A single weekly dose of 20 mg/kg resulted in 80% to 90% inhibition of tumor growth. nih.gov In contrast, the free form of prednisolone phosphate was ineffective at the same low-frequency treatment schedule, even at a higher dose of 50 mg/kg. nih.gov

The enhanced efficacy of the liposomal formulation is attributed to its ability to accumulate at the tumor site. nih.govutwente.nl In a study involving a spontaneous mouse mammary carcinoma model (MMTV/neu), a single intravenous injection of 20 mg/kg liposomal prednisolone phosphate resulted in approximately 3 μg of prednisolone per gram of tumor tissue 72 hours after administration. utwente.nlnih.gov Conversely, no drug was recoverable from the tumor tissue after injecting the free form of the agent. utwente.nlnih.gov This targeted accumulation significantly delays tumor progression. The tumor doubling time in the MMTV/neu model was 35.5 days for mice treated with liposomal prednisolone phosphate, compared to 20.7 days for free prednisolone phosphate and 10.5 days for the vehicle control. utwente.nl

While the inhibitory effect on tumor growth is significant, the direct impact on the formation of new blood vessels (neovascularization) is less clear. In studies with B16.F10 and C26 tumors, liposomal prednisolone phosphate did not appear to influence the increase in tumor vascularization, despite a strong inhibition of the tumor growth rate. nih.gov However, other research suggests that the anti-tumor effects may be linked to anti-angiogenic actions on tumor-associated macrophages (TAMs), which are abundant cells within the tumor microenvironment. researchgate.net

Tumor Growth Inhibition with Prednisolone Phosphate in Murine Models

| Animal Model | Formulation | Key Finding | Reference |

|---|---|---|---|

| B16.F10 Melanoma & C26 Colon Carcinoma | Liposomal Prednisolone Phosphate | 80-90% tumor growth inhibition at 20 mg/kg (weekly). | nih.gov |

| B16.F10 Melanoma & C26 Colon Carcinoma | Free Prednisolone Phosphate | Ineffective at similar low-frequency dosing (up to 50 mg/kg). | nih.gov |

| MMTV/neu Spontaneous Mammary Carcinoma | Liposomal Prednisolone Phosphate | Tumor doubling time increased to 35.5 days. | utwente.nl |

| MMTV/neu Spontaneous Mammary Carcinoma | Free Prednisolone Phosphate | Tumor doubling time was 20.7 days. | utwente.nl |

The interaction between prednisolone phosphate and conventional chemotherapeutic agents like doxorubicin (B1662922) has been explored to enhance antitumor effects. Research has shown that prednisolone phosphate can suppress the angiogenic function of tumor-associated macrophages, which in turn enhances the cytotoxic effects of doxorubicin on B16.F10 murine melanoma cells in vitro. researchgate.net Tumor-associated macrophages can contribute to decreased susceptibility of tumor cells to chemotherapeutic drugs, including doxorubicin. researchgate.net By modulating the tumor microenvironment, prednisolone phosphate can potentially overcome this resistance. researchgate.net

Doxorubicin itself has been shown to have beneficial effects on the tumor microenvironment by inhibiting vascular endothelial growth factor (VEGF), which reduces the abnormality of tumor vessels and can increase the tumor's permeability to chemotherapy. nih.gov The combination of doxorubicin's direct cytotoxicity and anti-angiogenic properties with prednisolone phosphate's modulation of the tumor microenvironment presents a promising therapeutic strategy. researchgate.netnih.gov

Interaction of Prednisolone Phosphate with Doxorubicin

| Model System | Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| B16.F10 Murine Melanoma (in vitro) | Enhanced cytotoxic effect of doxorubicin. | Prednisolone phosphate suppresses the angiogenic function of tumor-associated macrophages. | researchgate.net |

| Peripheral T-cell Lymphoma (PTCL) Cell Lines | Antagonistic interactions observed within the full CHOP regimen (including prednisolone and doxorubicin). | Complex drug interactions where the combination effect was less than additive. | nih.gov |

Prednisolone sodium phosphate demonstrates potent anti-inflammatory effects in animal models of chronic inflammation, such as antigen-induced arthritis (AIA). nih.gov The therapeutic effect is significantly enhanced when the compound is encapsulated in liposomes, which allows for targeted delivery to inflamed tissues. nih.gov

In mice with established AIA, a single intravenous injection of liposomal prednisolone phosphate (10 mg/kg) led to a rapid and strong suppression of joint swelling, as measured by 74% reduction in 99MTc-uptake within one day compared to saline controls. nih.gov This was significantly more effective than treatment with free prednisolone phosphate. nih.gov Histological examination of the knee joints confirmed a marked reduction in synovial inflammation, with an 80% suppression of the synovial infiltrate five days after treatment. nih.gov The mechanism involves the downregulation of M1 macrophages, which are associated with inflammation and tissue injury, within the synovial lining. nih.govmdpi.com

Studies in other arthritis models, such as complete Freund's adjuvant (CFA)-induced arthritis in rats, further support these findings. The CFA model mimics human rheumatoid arthritis, characterized by synovial hyperplasia, infiltration of leukocytes, and elevated levels of inflammatory cytokines. researchgate.net In this model, prednisolone administration effectively reverted the imbalances of inflammatory mediators, decreasing levels of TNF-α, IL-1β, and IL-6, and reducing the infiltration of inflammatory cells and synovial hyperplasia.

Anti-inflammatory Effects of Prednisolone Phosphate in Arthritis Models

| Animal Model | Formulation | Key Outcome | Quantitative Finding | Reference |

|---|---|---|---|---|

| Antigen-Induced Arthritis (AIA) in Mice | Liposomal Prednisolone Phosphate | Suppression of Joint Swelling | 74% reduction in 99MTc-uptake within 24 hours. | nih.gov |

| Antigen-Induced Arthritis (AIA) in Mice | Liposomal Prednisolone Phosphate | Reduction of Synovial Infiltrate | 80% suppression 5 days post-treatment. | nih.gov |

| Freund's Adjuvant-Induced Arthritis in Rats | Prednisolone | Reduction of Inflammatory Cytokines | Decreased levels of TNF-α, IL-1β, and IL-6. |

Advanced Formulation Science and Drug Delivery Systems

Encapsulation Technologies for Prednisolone (B192156) Sodium Phosphate (B84403)

Encapsulation technologies are pivotal in optimizing the therapeutic performance of prednisolone sodium phosphate by enabling targeted delivery and controlled release, thereby enhancing efficacy and potentially improving its therapeutic ratio. mdpi.comresearchgate.net These advanced drug delivery systems are designed to alter the pharmacokinetic profile of the drug, leading to prolonged circulation times and accumulation at specific pathological sites. mdpi.comnih.gov

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, serve as a versatile platform for delivering water-soluble drugs like prednisolone sodium phosphate. mdpi.comlww.com By encapsulating the drug within their aqueous core, liposomes can protect it from premature degradation and clearance, facilitating its transport to target tissues. lww.comutwente.nl Formulations are often engineered with specific lipids, such as dipalmitoyl phosphatidylcholine (DPPC) and cholesterol, and may be coated with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.comlww.com This PEG coating sterically stabilizes the vesicles, leading to long-circulating liposomes that can evade rapid uptake by the mononuclear phagocyte system. sopharcos.comsemanticscholar.org

The production of these liposomal formulations involves methods like high-shear homogenization, where an alcoholic solution of lipids is mixed with an aqueous solution of the drug, followed by size reduction through extrusion or homogenization. mdpi.comlww.com Unencapsulated drug is then typically removed via ultrafiltration. lww.com The resulting liposomes are characterized by their size, surface charge (zeta potential), and encapsulation efficiency. lww.comnih.gov

Table 1: Physicochemical Properties of a GMP-Grade Liposomal Prednisolone Phosphate Formulation

| Parameter | Value | Source |

| Mean Size | 100 ± 10 nm | lww.comnih.gov |

| Polydispersity Index (PDI) | <0.1 | lww.comnih.gov |

| Zeta Potential | -5 mV | lww.comnih.gov |

| Prednisolone Phosphate Content | 1.0 - 3.2 mg/mL | lww.com |

| Encapsulation Efficiency | 3-5% | lww.com |

The primary mechanism for the passive targeting and enhanced accumulation of long-circulating liposomes at sites of disease, such as tumors or areas of inflammation, is the Enhanced Permeability and Retention (EPR) effect. nih.govsemanticscholar.org Pathological tissues are often characterized by a disorganized and hyperpermeable vasculature. nih.govsemanticscholar.org The small size of the liposomes (typically around 100 nm) allows them to extravasate through these leaky endothelial fenestrations into the tissue interstitium. nih.govsemanticscholar.org

Once in the target tissue, the liposomes are retained due to the poor lymphatic drainage characteristic of these sites. semanticscholar.org This combination of enhanced permeability and retention leads to a gradual accumulation of the liposomal drug carrier over time. nih.govsemanticscholar.org Studies have shown that this EPR-mediated accumulation results in significantly higher local concentrations of the drug compared to the administration of free prednisolone phosphate. nih.govutwente.nl In addition to passive targeting, liposomes can be actively taken up by immune cells, particularly macrophages, which are often abundant in inflamed tissues and the tumor microenvironment. semanticscholar.orgnih.gov This cellular uptake can further contribute to the drug's localization at the disease site. nih.gov

Encapsulation in long-circulating liposomes dramatically alters the biodistribution and release profile of prednisolone phosphate. mdpi.comd-nb.info Compared to the free drug, which is rapidly cleared from circulation, the liposomal formulation exhibits a significantly prolonged plasma half-life. mdpi.comd-nb.info For instance, the circulatory half-life of encapsulated prednisolone phosphate has been calculated to be approximately 26 hours in mice. d-nb.info This extended circulation time is a prerequisite for the EPR effect to facilitate tumor and inflammation targeting. mdpi.comnih.gov

The altered biodistribution leads to higher and more sustained drug concentrations in target tissues. In murine tumor models, liposomal delivery resulted in prednisolone concentrations of 10-19 µg/g in tumor tissue, while the free drug was undetectable at the same time point. nih.gov A similar effect was observed in a spontaneous mouse mammary carcinoma model, where 3 µg of prednisolone per gram of tumor tissue was recovered 72 hours after injection of the liposomal formulation, whereas no free drug could be detected. utwente.nl This sustained local release from accumulated liposomes ensures prolonged exposure of the diseased tissue to the therapeutic agent, which is believed to be a key contributor to its enhanced efficacy. utwente.nld-nb.info The release of the active drug, prednisolone, occurs following the dephosphorylation of prednisolone phosphate, a conversion that happens rapidly once the prodrug is released from the liposome (B1194612) into the tissue. d-nb.info

Table 2: Comparative Tumor Accumulation of Free vs. Liposomal Prednisolone Phosphate

| Formulation | Tumor Model | Drug Concentration in Tumor (µg/g tissue) | Time Point | Source |

| Free Prednisolone Phosphate | C26 Colon Carcinoma | Undetectable | 72 hours | nih.gov |

| Liposomal Prednisolone Phosphate | C26 Colon Carcinoma | 10 ± 1 | 72 hours | nih.gov |

| Free Prednisolone Phosphate | B16.F10 Melanoma | Undetectable | 72 hours | nih.gov |

| Liposomal Prednisolone Phosphate | B16.F10 Melanoma | 19 ± 6 | 72 hours | nih.gov |

| Free Prednisolone Phosphate | MMTV/neu Spontaneous Mammary Carcinoma | Undetectable | 72 hours | utwente.nl |

| Liposomal Prednisolone Phosphate | MMTV/neu Spontaneous Mammary Carcinoma | ~3 | 72 hours | utwente.nl |

Microspheres, which are monolithic matrix-based microparticles, represent another important strategy for the controlled delivery of prednisolone sodium phosphate. researchgate.netceon.rs These carriers are typically prepared using biodegradable polymers. nih.govresearchgate.net Common methods for their preparation include ionotropic gelation and emulsion-solvent evaporation techniques. researchgate.netnih.gov For example, prednisolone sodium phosphate has been successfully encapsulated in microspheres made from chitosan (B1678972) and sodium tripolyphosphate using an ion gelation method. researchgate.net The oil-in-water (o/w) emulsion solvent evaporation method is also widely used, particularly with polymers like poly(lactic-co-glycolic acid) (PLGA). nih.govresearchgate.net

The characteristics of the resulting microspheres, such as particle size, drug content, and encapsulation efficiency, are highly dependent on formulation parameters. nih.govekb.eg Key variables include the type and concentration of the polymer, the drug-to-polymer ratio, and the concentration of any surfactant or emulsifier used in the process. nih.govekb.eg By adjusting these parameters, it is possible to tailor the microspheres to achieve a desired release profile over an extended period. researchgate.netnih.gov

Table 3: Impact of Formulation Variables on Prednisolone-Loaded PLGA Microsphere Characteristics

| Formulation Variable | Change | Effect on Encapsulation Efficiency (%) | Effect on Particle Size | Source |

| PLGA Concentration | Increase (7.5% to 12.5% w/v) | Increase (26.3% to 68.0%) | Increase | nih.gov |

| PVA Concentration (Emulsifier) | Decrease (5% to 1%) | Increase (25.7% to 68.0%) | Increase | nih.gov |

| Polymer Concentration | Increase | Increase | Increase | ekb.eg |

| Drug-to-Polymer Ratio | Increase | Increase | Increase | ekb.eg |

| Surfactant Concentration | Increase | Not specified | Decrease | ekb.eg |

The integrity of the polymer matrix and the interaction between the polymer and the encapsulated drug are critical for the stability and release performance of microspheres. researchgate.netresearchgate.net Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are commonly used to assess these interactions. researchgate.netresearchgate.net

Studies involving the encapsulation of prednisolone sodium phosphate in chitosan microspheres and prednisolone in poly (DL-lactide) microspheres have shown no significant chemical interaction between the drug and the polymer matrix, as confirmed by FTIR and DSC analyses. researchgate.netekb.eg This lack of interaction is crucial, as it ensures that the drug's chemical structure and therapeutic activity are preserved during the encapsulation process and subsequent storage. The integrity of the polymeric matrix, influenced by factors like polymer concentration, directly affects the density of the microsphere. nih.gov A denser matrix can better hinder the diffusion of the drug out of the microsphere during preparation and can lead to a more controlled, slower release rate. nih.gov

The evaluation of in vitro drug release kinetics is a fundamental aspect of characterizing controlled-release microsphere formulations. ceon.rs These studies are performed under controlled laboratory conditions to understand the rate and mechanism of drug release from the polymeric matrix. nih.govwisdomlib.org The release of prednisolone from microspheres often follows a multiphasic pattern, which can include an initial burst release followed by a phase of sustained, near-to-zero-order release. nih.gov The initial burst is often attributed to the drug adsorbed on or located near the surface of the microspheres. researchgate.netekb.eg

To elucidate the mechanism of drug release, the experimental data are fitted to various mathematical models. ceon.rswisdomlib.org Common models include:

Zero-Order: Drug release is at a constant rate, independent of concentration.

First-Order: The release rate is directly proportional to the remaining drug concentration.

Higuchi Model: Describes release from a matrix system based on Fickian diffusion. ekb.eg

Korsmeyer-Peppas Model: A more comprehensive model that describes release from a polymeric system where the mechanism can be diffusion, swelling, or a combination of both. researchgate.netnih.gov

For prednisolone microspheres, studies have shown that the release mechanism is often governed by diffusion through channels and pores within the polymer matrix. ekb.eg In some cases, release data fit well with the Higuchi model. ekb.eg In other systems, such as those using PLGA, the release can be more complex, involving a combination of diffusion, polymer erosion, and drug solubilization, with models like the Weibull and Peppas models providing the best fit. researchgate.net The rate of release is influenced by formulation parameters; for instance, increasing the polymer concentration generally leads to a decrease in the drug release rate. researchgate.netekb.eg

Molecular and Mechanistic Aspects of Drug Interactions

Cytochrome P450 Enzyme System Modulation

The metabolism of prednisolone (B192156) is significantly influenced by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases primarily located in the liver. nih.gov The CYP3A subfamily, particularly CYP3A4, plays a pivotal role in the biotransformation of prednisolone. nih.govhelsinki.fi

Prednisolone itself can act as an inducer of CYP3A4 expression in hepatic cells. clinpgx.org This induction can lead to an accelerated metabolism of other drugs that are substrates for this enzyme. Conversely, the metabolism of prednisolone can be altered by concomitant administration of drugs that either induce or inhibit CYP3A4 activity. nih.govfrontiersin.org

In vitro studies using recombinant human CYP enzymes have demonstrated that CYP3A4 is more significantly involved in the 6β-hydroxylation of prednisolone, a key metabolic pathway, than CYP3A5. nih.gov The intrinsic clearance of prednisolone by recombinant CYP3A5 was found to be less than 26% of that by recombinant CYP3A4. nih.gov

Certain drugs can significantly modulate the activity of these enzymes, thereby affecting prednisolone's pharmacokinetics. For instance, potent CYP3A4 inducers like rifampicin (B610482) can increase the clearance of prednisolone, leading to reduced systemic exposure. nih.gov Conversely, CYP3A4 inhibitors such as ketoconazole (B1673606) can decrease prednisolone metabolism, resulting in higher plasma concentrations and a potential for increased therapeutic and adverse effects. empathia.ainih.gov

Table 1: Impact of CYP3A4 Modulators on Prednisolone Metabolism

| Modulator | Effect on CYP3A4 | Mechanism | Consequence for Prednisolone |

|---|---|---|---|

| Rifampicin | Inducer | Increases the synthesis of CYP3A4 enzymes. nih.gov | Increased metabolic clearance, leading to lower plasma concentrations and potentially reduced efficacy. nih.gov |

| Ketoconazole | Inhibitor | Competitively binds to the active site of CYP3A4, preventing the metabolism of prednisolone. empathia.aidrugbank.com | Decreased metabolic clearance, leading to higher plasma concentrations and a prolonged half-life. empathia.ainih.gov |

| Clarithromycin (B1669154)/Erythromycin (B1671065) | Inhibitor | Inhibit CYP3A4 activity. goodrx.com | May cause prednisolone levels to increase in the body. goodrx.com |

Molecular Mechanisms of Interaction with Other Pharmacological Classes

Prednisolone sodium phosphate (B84403) interacts with a variety of other drug classes through diverse molecular mechanisms that extend beyond CYP450 modulation. These interactions can be pharmacodynamic or pharmacokinetic in nature.

Anticonvulsants: Certain anticonvulsants, such as phenytoin, are known inducers of CYP3A4. nih.gov This induction can enhance the metabolism of prednisolone, potentially reducing its therapeutic effect.

Antibiotics: The interaction between prednisolone and antibiotics is multifaceted. Macrolide antibiotics like clarithromycin and erythromycin can inhibit CYP3A4, leading to increased prednisolone levels. goodrx.com Conversely, rifampin, a potent CYP3A4 inducer, can decrease prednisolone's effectiveness. goodrx.com A distinct pharmacodynamic interaction occurs with fluoroquinolone antibiotics, where concomitant use with corticosteroids has been associated with an increased risk of tendon rupture. healthcentral.comstudy.com

Anticoagulants: The interaction with coumarin (B35378) anticoagulants like warfarin (B611796) is particularly complex and can be unpredictable. empathia.aiamaiproteins.com Several mechanisms have been proposed:

Protein Binding Displacement: Prednisolone may displace warfarin from its binding sites on plasma proteins, thereby increasing the concentration of free, active warfarin. empathia.ai

Clotting Factor Synthesis: Corticosteroids can influence the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), which are the targets of warfarin. empathia.ai

Vitamin K Metabolism: Prednisolone may inhibit the Niemann-Pick C1-Like 1 (NPC1L1)-mediated uptake of vitamin K1, which could potentiate the anticoagulant effect of warfarin. jst.go.jpsemanticscholar.org

Bronchodilators: While often used together in clinical practice for respiratory conditions, a potential pharmacodynamic interaction exists between corticosteroids and beta-2 adrenergic agonists. drugs.com Concomitant use may lead to additive hypokalemic effects, as both drug classes can lower serum potassium levels. drugs.com

Estrogens: Estrogens and estrogen-containing oral contraceptives can enhance the systemic effects of corticosteroids. drugs.comdrugs.com The proposed mechanism involves an estrogen-induced increase in the concentration of cortisol-binding globulin (transcortin). drugs.com This leads to a decreased rate of metabolic clearance for prednisolone, resulting in a longer half-life and increased area under the plasma concentration-time curve. drugs.com

Ketoconazole: As a potent inhibitor of CYP3A4, ketoconazole significantly reduces the metabolism of prednisolone, leading to increased plasma concentrations and a prolonged half-life. empathia.ai This can result in up to a four-fold increase in corticosteroid exposure. empathia.ai Some evidence also suggests that ketoconazole might bind to the glucocorticoid receptor, potentially acting as a glucocorticoid antagonist, though its primary interaction is metabolic inhibition. nih.gov

Table 2: Molecular Mechanisms of Prednisolone Interaction with Other Drug Classes

| Pharmacological Class | Example Drug(s) | Proposed Molecular Mechanism of Interaction | Reference |

|---|---|---|---|

| Anticonvulsants | Phenytoin | Induction of CYP3A4, leading to increased prednisolone metabolism. | nih.gov |

| Antibiotics (Macrolides) | Clarithromycin, Erythromycin | Inhibition of CYP3A4, leading to decreased prednisolone metabolism. | goodrx.com |

| Antibiotics (Rifamycins) | Rifampin | Induction of CYP3A4, leading to increased prednisolone metabolism. | goodrx.com |

| Antibiotics (Quinolones) | Ciprofloxacin | Pharmacodynamic interaction increasing the risk of tendon rupture. | healthcentral.comstudy.com |

| Anticoagulants | Warfarin | Displacement from protein binding sites, altered synthesis of clotting factors, and inhibition of vitamin K1 uptake. | empathia.aijst.go.jp |

| Bronchodilators (Beta-2 Agonists) | Albuterol | Potential for additive hypokalemic effects. | drugs.com |

| Estrogens | Estradiol | Increased cortisol-binding globulin, decreasing prednisolone metabolic clearance. | drugs.comdrugs.com |

| Antifungals (Azoles) | Ketoconazole | Potent inhibition of CYP3A4, significantly decreasing prednisolone metabolism. | empathia.ai |

Receptor-Level Interactions with Other Steroid Classes

Prednisolone, as a glucocorticoid, primarily exerts its effects through binding to the glucocorticoid receptor (GR). drugbank.com However, at higher doses, it can exhibit cross-reactivity with other steroid hormone receptors, most notably the mineralocorticoid receptor (MR). nih.gov

This binding to the MR can lead to mineralocorticoid-like effects, such as sodium and water retention and potassium loss. nih.gov The affinity of prednisolone for the MR is lower than that of endogenous mineralocorticoids like aldosterone, but at supraphysiological concentrations, this interaction becomes clinically relevant.

Future Research Directions and Emerging Concepts

Further Elucidation of Undiscovered Gene Modulation Pathways

The anti-inflammatory and immunosuppressive effects of prednisolone (B192156) are primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates gene expression through several known mechanisms. These include the activation of anti-inflammatory genes via binding to glucocorticoid response elements (GREs) and the repression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1. smpdb.caglobalrx.comdrugbank.com

However, the full spectrum of prednisolone's influence on the human genome remains incompletely understood. Whole-genome expression profiling in healthy volunteers has revealed that prednisolone induces significant changes in the gene expression of immune cells like CD4⁺ T lymphocytes and CD14⁺ monocytes, affecting a large set of genes linked to metabolic processes. nih.govresearchgate.net Similarly, studies in patients with chronic obstructive pulmonary disease (COPD) identified a distinct signature of 51 differentially expressed genes in the blood following short-term prednisone (B1679067) therapy, primarily related to immune system pathways. nih.gov These findings suggest that the therapeutic and side-effect profiles of prednisolone are the result of a complex network of gene regulation that extends beyond the classical models.

Future research is aimed at identifying these novel pathways. A promising area of investigation is post-transcriptional gene regulation (PTR), which involves RNA-binding proteins (RBPs) and microRNAs (miRNAs). unisa.it These molecules can rapidly modulate protein expression patterns and are key in controlling the amplitude and duration of an inflammatory response. unisa.it Investigating how prednisolone influences these post-transcriptional regulators could unveil a new layer of its mechanism of action.

Advanced genomic and proteomic technologies will be instrumental in these discovery efforts. Techniques such as single-cell RNA sequencing (scRNA-seq), ChIP-sequencing, and high-throughput proteomics can map the intricate and cell-type-specific regulatory networks affected by prednisolone.

Table 1: Known and Potential Gene Modulation Pathways for Prednisolone

| Pathway Type | Known Mechanisms | Potential Undiscovered Pathways | Investigational Technologies |

| Transcriptional | - Direct transactivation via Glucocorticoid Response Elements (GREs) - Transrepression via interference with transcription factors (e.g., NF-κB, AP-1) smpdb.ca | - Identification of novel, cell-type-specific GREs - Crosstalk with other nuclear receptor pathways | - ChIP-Seq - ATAC-Seq - Whole-Genome Sequencing |

| Post-Transcriptional | - Limited direct evidence | - Modulation of RNA-binding proteins (RBPs) unisa.it - Alteration of microRNA (miRNA) expression and function unisa.it | - RNA-Seq (including small RNAs) - Ribosome Profiling - Proteomics |